molecular formula C20H19NO3 B3000816 Cdc25B-IN-1 CAS No. 2374831-10-2

Cdc25B-IN-1

Numéro de catalogue B3000816
Numéro CAS: 2374831-10-2
Poids moléculaire: 321.376
Clé InChI: UCMCQFKDMRVNDS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“Cdc25B-IN-1” is a potent inhibitor of cell division cycle 25B (CDC25B) phosphatase . CDC25B is a member of the CDC25 family of phosphatases and plays a crucial role in cell cycle progression by activating the cyclin-dependent kinase CDC2 . It does this by removing two phosphate groups, which is required for entry into mitosis . CDC25B-IN-1 potently inhibits cell proliferation and colony formation, and causes an increase of the G2/M phase .


Chemical Reactions Analysis

“Cdc25B-IN-1” is known to inhibit CDC25B phosphatase, which plays a key role in cell cycle progression . The mechanism involves protein-inhibitor interactions involving specific residues . The relatively flexible C-terminal region of CDC25B contributes to inhibitor binding .

Applications De Recherche Scientifique

Role in Cancer Research

Cdc25B-IN-1 is a compound of interest in cancer research due to its role in regulating cell cycle phases. Research has shown that Cdc25B, the target of Cdc25B-IN-1, is a potent clinical drug target for cancers. For example, Li et al. (2018) developed 3D QSAR pharmacophore models for Cdc25B inhibitors, suggesting their potential in discovering potent lead compounds for cancer treatment (Li et al., 2018). Additionally, Li et al. (2017) focused on identifying compounds that disrupt interactions between Cdc25B and its substrate, CDK2/Cyclin A, highlighting the importance of Cdc25B in cancer drug development (Li et al., 2017).

Inhibitor Development

Research efforts have also been dedicated to the synthesis and biological evaluation of inhibitors targeting Cdc25B. For instance, Rosenker et al. (2015) described the synthesis of non-quinoid inhibitors of Cdc25B containing the 3-aminoisoquinolin-1(2H)-one pharmacophore, revealing a new lead structure with potential anticancer properties (Rosenker et al., 2015). Lavecchia et al. (2012) conducted virtual screening to discover diverse inhibitors of Cdc25B, identifying several compounds with micromolar enzyme inhibition activity and effects on cancer cell proliferation and cell cycle progression (Lavecchia et al., 2012).

Clinical Significance in Cancer

Research has also highlighted the clinical significance of Cdc25B expression in various cancers. For example, Nishioka et al. (2001) found that CDC25A and CDC25B were strongly expressed in squamous cell carcinoma of the esophagus, suggesting their potential as prognostic factors (Nishioka et al., 2001).

Therapeutic Applications

Research has explored the potential of Cdc25B-IN-1 in therapeutic applications, particularly in cancer therapy. Wu et al. (2015) designed novel Cdc25B inhibitors using the ZINC database, showing that these compounds have favorable conformations for binding to Cdc25B and potential as anticarcinogens (Wu et al., 2015). Cui et al. (2018) demonstrated that CDC25B facilitates the replication of influenza A virus by dephosphorylating nucleoprotein, indicating its broader implications in viral diseases (Cui et al., 2018).

Prognostic Indicator in Cancer

Studies have also suggested that CDC25B expression could be a prognostic indicator in various cancers. For instance, Dong et al. (2010) discussed the potential of CDC25B autoantibodies as a prognostic serological marker for advanced esophageal squamous cell carcinoma (Dong et al., 2010).

Safety And Hazards

CDC25B has oncogenic properties . Overexpression of CDC25A deregulates G1/S and G2/M events, including the G2 checkpoint . Therefore, inhibitors like “Cdc25B-IN-1” could potentially be used in cancer treatment .

Propriétés

IUPAC Name

ethyl 3-[(3-methoxynaphthalen-1-yl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-3-24-20(22)15-8-6-9-16(11-15)21-19-13-17(23-2)12-14-7-4-5-10-18(14)19/h4-13,21H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMCQFKDMRVNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC2=CC(=CC3=CC=CC=C32)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cdc25B-IN-1

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.